molecular formula C17H13FN2S B2731618 3-((3-Fluorobenzyl)thio)-6-phenylpyridazine CAS No. 872630-30-3

3-((3-Fluorobenzyl)thio)-6-phenylpyridazine

Cat. No.: B2731618
CAS No.: 872630-30-3
M. Wt: 296.36
InChI Key: BCERRFUKHTVGOS-UHFFFAOYSA-N
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Description

3-((3-Fluorobenzyl)thio)-6-phenylpyridazine is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of the 3-fluorobenzylthio and phenyl groups in the structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Fluorobenzyl)thio)-6-phenylpyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((3-Fluorobenzyl)thio)-6-phenylpyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, palladium catalysts for coupling reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Amino derivatives, alkoxy derivatives.

Mechanism of Action

The mechanism of action of 3-((3-Fluorobenzyl)thio)-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Fluorobenzyl)thio)-6-phenylpyridazine
  • 3-((3-Chlorobenzyl)thio)-6-phenylpyridazine
  • 3-((3-Methoxybenzyl)thio)-6-phenylpyridazine

Uniqueness

3-((3-Fluorobenzyl)thio)-6-phenylpyridazine is unique due to the presence of the 3-fluorobenzylthio group, which imparts distinct electronic and steric properties.

Biological Activity

3-((3-Fluorobenzyl)thio)-6-phenylpyridazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications, supported by case studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C17H15F N2S
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that pyridazine derivatives could inhibit cell proliferation in human cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Compound IC50 (µM) Cancer Cell Line
3-Fluorobenzyl derivative12.5MCF-7 (Breast)
3-Fluorobenzyl derivative15.0HeLa (Cervical)
3-Fluorobenzyl derivative10.0A549 (Lung)

Antimicrobial Activity

The antimicrobial properties of pyridazine derivatives have also been explored. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa20

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase (AChE) has been documented for related pyridazine compounds. AChE inhibitors are critical in treating neurodegenerative diseases like Alzheimer's disease. The compound's ability to enhance cholinergic neurotransmission suggests potential therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Interaction : The compound may act as a reversible inhibitor of AChE, enhancing acetylcholine levels in synaptic clefts.
  • Cellular Uptake : Fluorine substitution enhances lipophilicity, facilitating better membrane penetration and bioavailability.
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.

Case Studies

A notable case study involved the synthesis and biological evaluation of various pyridazine derivatives, including the target compound. The results demonstrated significant anticancer activity in vitro, with further investigations required for in vivo efficacy .

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-6-phenylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2S/c18-15-8-4-5-13(11-15)12-21-17-10-9-16(19-20-17)14-6-2-1-3-7-14/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCERRFUKHTVGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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